2,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
2,5-dichloro-4-hydroxybenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O3S/c7-3-2-6(13(9,11)12)4(8)1-5(3)10/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJRLFNGLLFHQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)S(=O)(=O)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride typically involves the chlorination of 4-hydroxybenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 2 and 5 positions of the benzene ring . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is typically conducted at elevated temperatures to facilitate the chlorination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Chloride Group
The sulfonyl chloride moiety undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, or thiosulfonates.
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amination with NH₃ | Aqueous NH₃ (−5°C to 25°C) | 2,5-Dichloro-4-hydroxybenzenesulfonamide | 85–90% | |
| Reaction with ROH | Pyridine, RT | Sulfonate ester (R = alkyl/aryl) | 70–80% |
Mechanistic Insight : The reaction proceeds via a two-step mechanism: (1) nucleophilic attack on the electrophilic sulfur atom, followed by (2) chloride expulsion. The hydroxyl group para to the sulfonyl chloride enhances electrophilicity through resonance withdrawal.
Hydrolysis to Sulfonic Acid
Hydrolysis of the sulfonyl chloride group occurs readily in aqueous media, forming the corresponding sulfonic acid.
| Conditions | Product | Reaction Time | Notes | Source |
|---|---|---|---|---|
| H₂O, 25°C | 2,5-Dichloro-4-hydroxybenzenesulfonic acid | 2–4 hours | Accelerated under basic conditions | |
| NaOH (1M), 60°C | Same as above | 30 minutes | Quantitative conversion |
Applications : The sulfonic acid derivative serves as an intermediate in detergent formulations and ion-exchange resins .
Dehalogenation Reactions
The chlorine substituents at positions 2 and 5 can be selectively reduced under catalytic hydrogenation.
| Catalyst System | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| Pd/C, H₂ (1 atm) | EtOH, 25°C | 4-Hydroxybenzenesulfonyl chloride | 95% (Cl removal) | |
| Raney Ni, NH₃ | H₂O, 80°C | Partially dechlorinated derivatives | Variable |
Note : The hydroxyl group stabilizes intermediates via resonance, directing reduction to specific positions .
Electrophilic Aromatic Substitution
Despite deactivation by electron-withdrawing groups, the hydroxyl group enables limited electrophilic substitution.
| Reaction | Reagents/Conditions | Product | Regioselectivity | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-2,5-dichloro-4-hydroxybenzenesulfonyl chloride | Meta to –OH | |
| Sulfonation | ClSO₃H, 40°C | Disulfonated derivatives | Ortho to –OH |
Key Factor : Steric hindrance from chlorine atoms limits reactivity, favoring mono-substitution.
Coupling Reactions
The sulfonyl chloride participates in cross-coupling reactions to form biaryl systems.
| Reaction Type | Conditions | Product | Catalyst | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃ | 4-Hydroxy-2,5-dichlorobiphenylsulfonyl chloride | 60–70% yield |
Limitation : Coupling efficiency is moderate due to steric and electronic effects of substituents .
Functionalization of the Hydroxyl Group
The phenolic –OH group can be alkylated or acylated under standard conditions.
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methylation | CH₃I, K₂CO₃, DMF | 4-Methoxy-2,5-dichlorobenzenesulfonyl chloride | 75% | |
| Acetylation | Ac₂O, H₂SO₄ | 4-Acetoxy-2,5-dichlorobenzenesulfonyl chloride | 85% |
Application : Ether derivatives enhance lipid solubility for drug delivery.
Scientific Research Applications
Medicinal Chemistry
2,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride is primarily studied for its potential as an inhibitor of carbonic anhydrase enzymes. These enzymes are crucial in regulating physiological processes such as fluid balance and pH levels. The inhibition of these enzymes can lead to therapeutic effects in conditions like glaucoma and certain cancers.
Mechanism of Action :
The compound binds to the active site of carbonic anhydrase, inhibiting its activity. This mechanism is pivotal for developing treatments for diseases where carbonic anhydrase plays a role.
Biological Research
This compound has been utilized in various biological studies, particularly focusing on enzyme inhibition and protein interactions. Research indicates that derivatives of this compound exhibit antibacterial and antifungal properties.
Case Study Example :
In one study, derivatives of this compound were tested against multiple bacterial strains, demonstrating efficacy comparable to established antibiotics such as penicillin G and ciprofloxacin . This highlights its potential as a lead compound in drug development.
Synthetic Chemistry
This compound serves as an important intermediate in the synthesis of various chemical compounds. Its reactivity with nucleophiles makes it valuable for creating more complex organic molecules.
Synthesis Methods :
The synthesis typically involves chlorination followed by hydroxylation and the introduction of the sulfonyl chloride group. This multi-step process allows for the production of various derivatives that can be tailored for specific applications.
| Synthesis Step | Description |
|---|---|
| Chlorination | Treatment with chlorine gas introduces chlorine atoms at the 2 and 5 positions. |
| Hydroxylation | Hydroxyl group is introduced using hydroxylating agents like sodium hydroxide. |
| Sulfonylation | The sulfonyl chloride functional group is added to the benzene ring. |
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride involves its ability to undergo electrophilic and nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form stable sulfonamide and sulfonate ester linkages . These linkages are crucial in the development of pharmaceuticals and other biologically active compounds .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-2-hydroxybenzenesulfonyl chloride: Similar in structure but with chlorine atoms at the 3 and 5 positions.
4-Hydroxybenzenesulfonyl chloride: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.
Uniqueness
2,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride is unique due to the presence of chlorine atoms at the 2 and 5 positions, which enhances its reactivity in electrophilic and nucleophilic substitution reactions. This makes it a valuable reagent in organic synthesis and industrial applications.
Biological Activity
2,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride (CAS No. 71292-90-5) is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features two chlorine atoms, a hydroxyl group, and a sulfonyl chloride functional group attached to a benzene ring. Its molecular formula is C₆H₃Cl₂O₃S, with a molecular weight of 261.50 g/mol. The presence of these functional groups contributes to its chemical reactivity and biological properties.
Antibacterial and Antifungal Properties
Research indicates that this compound exhibits significant antibacterial and antifungal activities. Its derivatives have been studied for their effectiveness against various pathogens, including multidrug-resistant strains.
Table 1: Antibacterial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 4–8 μg/mL | |
| Mycobacterium abscessus | 4–8 μg/mL | |
| Mycobacterium smegmatis | 4–8 μg/mL | |
| Escherichia coli | <10 μg/mL |
These findings suggest that the compound can inhibit bacterial growth effectively at low concentrations.
The mechanism of action involves the compound's ability to interact with specific molecular targets, such as enzymes involved in bacterial cell wall synthesis and metabolic pathways. For instance, it has been shown to inhibit carbonic anhydrase enzymes, which are crucial in various physiological processes. This inhibition can lead to therapeutic effects in conditions where these enzymes are implicated.
Research Findings
Several studies have explored the biological implications of this compound:
- Medicinal Chemistry Applications : It has been investigated for its potential use as an inhibitor of carbonic anhydrase enzymes, which play a role in treating conditions like glaucoma and certain cancers.
- Enzyme Inhibition Studies : The compound's derivatives have shown promise in inhibiting key enzymes involved in bacterial metabolism, leading to their potential use as antibacterial agents .
- Case Studies : In vivo studies demonstrated that certain derivatives exhibited acceptable toxicity levels while effectively reducing bacterial load in animal models .
Comparison with Similar Compounds
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity compared to similar compounds:
Table 2: Comparison with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride | 71292-90-5 | Similar structure but different hydroxyl position |
| 3-Chloro-4-hydroxybenzenesulfonyl chloride | 13432-81-0 | Contains one less chlorine atom |
| 4-Hydroxybenzenesulfonyl chloride | 98-59-9 | Lacks dichlorination but retains sulfonyl group |
Q & A
Q. What are the optimal synthetic routes for preparing 2,5-dichloro-4-hydroxybenzene-1-sulfonyl chloride, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via sulfonation and chlorination of a phenol precursor. For example, sulfonation of 2,5-dichlorophenol with chlorosulfonic acid under controlled temperatures (0–5°C) followed by purification via recrystallization in non-polar solvents (e.g., hexane) is a common approach. Purity validation requires HPLC with a C18 column (UV detection at 254 nm) and comparison to commercial sulfonyl chloride standards (e.g., 2,4-dichlorobenzenesulfonyl chloride, as referenced in reagent catalogs) . Confirm functional groups using FT-IR (S=O stretching at 1360–1180 cm⁻¹) and ¹³C NMR (sulfonyl carbon resonance near 55 ppm) .
Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?
- Methodological Answer : Conduct kinetic studies by dissolving the compound in buffered solutions (pH 2–12) and monitoring degradation via UV-Vis spectroscopy (absorbance loss at 210–230 nm). Use pseudo-first-order kinetics to calculate half-lives. For example, sulfonyl chlorides typically hydrolyze rapidly in basic conditions (pH >10) due to nucleophilic attack by hydroxide ions. Compare stability to structurally similar compounds like biphenylsulfonyl chloride (hydrolysis half-life <1 hour at pH 9) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electrophilicity of the sulfonyl chloride group. Calculate partial atomic charges and Localized Orbital Locator (LOL) maps to identify reactive sites. Compare with experimental data from reactions with amines or alcohols to validate predictions. Studies on analogous compounds (e.g., 4-biphenylsulfonyl chloride) show strong correlations between computed sulfonyl group charge (−0.45 to −0.50 e) and reaction rates with nucleophiles .
Q. How can contradictions in spectroscopic data (e.g., NMR shifts vs. X-ray crystallography) for this compound be resolved?
- Methodological Answer : Divergences often arise from solvent effects or dynamic processes in solution. For example, X-ray structures provide static crystal packing, while NMR reflects time-averaged conformations. To resolve discrepancies:
- Perform variable-temperature NMR to detect restricted rotation of the sulfonyl group.
- Use DFT-optimized gas-phase structures to simulate NMR chemical shifts (via GIAO method) and compare with experimental values.
Reference studies on dichlorobenzenesulfonamides, where torsional angles in crystals differ by up to 15° from solution-phase predictions .
Q. What role does this compound play in synthesizing heterocyclic azo dyes, and how can coupling efficiency be optimized?
- Methodological Answer : The sulfonyl chloride group acts as an electrophilic coupling partner in diazo reactions. For dye synthesis (e.g., pyrazolone-based azo dyes):
- React with diazonium salts derived from anilines under ice-cold conditions (0–5°C) in acetone/water.
- Monitor coupling efficiency via TLC (silica gel, ethyl acetate/hexane 3:7). Optimize pH (4–6) to balance diazonium stability and nucleophilicity.
Studies on similar dichloro-sulfophenyl intermediates show >85% yield when using excess sulfonyl chloride (1.2 equiv) and slow reagent addition .
Data Contradiction and Validation
Q. How should researchers address conflicting solubility data reported for this compound in polar vs. non-polar solvents?
- Methodological Answer : Solubility discrepancies may arise from polymorphic forms or residual moisture. To validate:
- Perform thermogravimetric analysis (TGA) to rule out hydrate formation.
- Use shake-flask method with saturated solutions in solvents like DCM, THF, and toluene, followed by HPLC quantification.
For example, sulfonyl chlorides often show higher solubility in DCM (≥50 mg/mL) than in toluene (<10 mg/mL) due to dipole interactions .
Structural and Functional Analysis
Q. What spectroscopic techniques are most reliable for distinguishing positional isomers (e.g., 2,4- vs. 2,5-dichloro substitution) in this sulfonyl chloride?
- Methodological Answer : Use a combination of:
- ¹H NMR : Compare aromatic proton splitting patterns. 2,5-dichloro substitution yields a symmetrical doublet (J = 8.5 Hz) for H-3 and H-6.
- Mass Spectrometry (HRMS) : Isotopic clusters for Cl₂ compounds (M+2 and M+4 peaks) confirm substitution.
- XPS : Chlorine 2p₃/₂ binding energy shifts (∼200 eV) differentiate para vs. meta positions .
Experimental Design Considerations
Q. What safety protocols are critical when handling this compound due to its reactivity?
- Methodological Answer :
- Use inert atmosphere (N₂/Ar) during reactions to prevent hydrolysis.
- Employ closed-system purification (e.g., Schlenk line) for solvent removal.
- Monitor air quality for HCl release using gas detection tubes. Reference safety data for chlorinated sulfonyl compounds, which require PPE (acid-resistant gloves, face shields) and neutralization traps for waste .
Computational and Hybrid Modeling
Q. How can receptor-response models be adapted to study interactions between this compound and biological targets (e.g., enzymes)?
- Methodological Answer : Combine molecular docking (AutoDock Vina) with molecular dynamics (MD) simulations (AMBER force field). Parameterize the sulfonyl chloride group using RESP charges. Validate against experimental IC₅₀ data from enzyme inhibition assays (e.g., acetylcholinesterase). Studies on sulfonamide inhibitors show that MD trajectories >50 ns are required to stabilize ligand-binding poses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
